Bis(hexamethyldisilazido)magnesium

Ring-Opening Polymerization Isoselectivity Magnesium catalysts

Bis(hexamethyldisilazido)magnesium [Mg(HMDS)₂, CAS 857367-60-3] is a homoleptic magnesium bis(amide) featuring two bulky hexamethyldisilazide (HMDS) ligands. It crystallizes as a dimer in the solid state (monoclinic C2/c) and melts at 121–124 °C, existing as an air- and moisture-sensitive white to pale-yellow powder.

Molecular Formula C12H36MgN2Si4
Molecular Weight 345.07 g/mol
Cat. No. B12056155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(hexamethyldisilazido)magnesium
Molecular FormulaC12H36MgN2Si4
Molecular Weight345.07 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Mg+2]
InChIInChI=1S/2C6H18NSi2.Mg/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2
InChIKeyWYPTZCBYSQFOQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(hexamethyldisilazido)magnesium (Mg(HMDS)₂) – Organometallic Reagent & Precursor for Precision Synthesis and Electrolyte Applications


Bis(hexamethyldisilazido)magnesium [Mg(HMDS)₂, CAS 857367-60-3] is a homoleptic magnesium bis(amide) featuring two bulky hexamethyldisilazide (HMDS) ligands [1]. It crystallizes as a dimer in the solid state (monoclinic C2/c) and melts at 121–124 °C, existing as an air- and moisture-sensitive white to pale-yellow powder [1][2]. Mg(HMDS)₂ serves as a versatile precursor for magnesium diketiminate and {ONNN}-type complexes and as a catalyst component in ring-opening polymerization and electrolyte formulations [3].

Why Generic Substitution of Mg(HMDS)₂ with Other Magnesium Amides or Alkyls Often Fails


Mg(HMDS)₂ is not a simple “Mg²⁺ source”; its steric bulk, solubility, and ligand transfer kinetics directly govern catalyst activity, stereoselectivity, and electrolyte reversibility. Closely related analogs such as magnesium bis(trimethylsilyl)amide-THF adducts, Zn(HMDS)₂, or simple magnesium alkyls (e.g., Mg(nBu)₂) exhibit markedly different coordination geometries, M–N bond lability, and compatibility with alkali-metal mediators [1][2]. In lactide polymerization, substituting the HMDS ligand for chloride or alkyl groups in {ONNN}Mg-X complexes yields different activities and stereoselectivities (Pₘ values), while in ketone enolization, only Mg(HMDS)₂ delivers a well-characterized, three-coordinate monomeric intermediate with defined ΔH‡ and large primary KIE [1][3]. In Mg battery electrolytes, simple Mg(HMDS)₂/MgCl₂ mixtures achieve 99% Coulombic efficiency without Grignard or aluminum co-reactants, a profile not replicated by other magnesium amide salts [4]. Below, we provide the quantitative data that substantiates these material property gaps.

Quantitative Differentiation Evidence: Bis(hexamethyldisilazido)magnesium (Mg(HMDS)₂) vs. Closest Analogs


Isoselective rac-Lactide Polymerization: {ONNN}Mg-HMDS vs. {ONNN}Mg-Cl

In a direct head-to-head study within a single {ONNN} ligand framework, the HMDS-ligated magnesium complex ({ONNN}Mg-HMDS) achieved full consumption of 5000 equiv. of rac-lactide at room temperature within 5 min and delivered a probability of meso dyad formation (Pₘ) of 0.91. This represents a significant increase in both activity and isoselectivity relative to the chloride analogue ({ONNN}Mg-Cl), which exhibited lower activity and reduced Pₘ under identical conditions [1]. The data demonstrate that the HMDS ligand is not a spectator; it influences the catalyst's initiation and propagation steps, making it the preferred ligand choice when high isoselectivity and living character are required.

Ring-Opening Polymerization Isoselectivity Magnesium catalysts

Kinetic Resolution in Ketone Enolization: Mg(HMDS)₂ vs. Other S-Block Amide Bases

Mg(HMDS)₂ reacts with propiophenone in toluene at room temperature to form a 74:26 (E)/(Z) enolate mixture via a well-defined monomeric intermediate. Kinetic analysis by UV-vis spectroscopy yielded an activation enthalpy ΔH‡ = 17.2 ± 0.8 kcal/mol and activation entropy ΔS‡ = –11 ± 3 cal/mol·K, with a large primary deuterium isotope effect (k_H/k_D = 18.9 at 295 K) [1]. These parameters are product-specific and distinct from alkali-metal HMDS bases; for example, KHMDS-mediated enolizations typically exhibit different E/Z selectivities and smaller KIE values. The kinetic data provides a quantitative tool for predicting reaction outcomes and optimizing reaction conditions when using Mg(HMDS)₂ as an enolization reagent, enabling users to differentiate it from alternative s-block amides based on defined activation parameters and stereochemical outcome.

Enolization Kinetic Isotope Effect Magnesium amide

Mg(HMDS)₂/MgCl₂ Electrolyte Coulombic Efficiency vs. Conventional Grignard and Mg(TFSI)₂ Electrolytes

A concentrated THF solution of Mg(HMDS)₂–4MgCl₂ (prepared via reverse Schlenk equilibrium) enabled reversible Mg deposition/dissolution with a Coulombic efficiency of 99% and a wide electrochemical window in Mg–Mo₆S₈ cells [1]. In contrast, standard Grignard-based electrolytes (e.g., PhMgCl/AlCl₃) typically exhibit CE values of 85–92% and narrower voltage windows, while Mg(TFSI)₂-based electrolytes often show CE <20% without co-solvent additives [1][2]. Furthermore, a chloride-free Mg(HMDS)₂ electrolyte in 1,2-dimethoxyethane achieved an average CE of 98.3% over 150 cycles, confirming that the HMDS anion is beneficial even in the absence of chloride [3]. These data position Mg(HMDS)₂-based formulations as a uniquely high-efficiency, aluminum-free electrolyte class.

Magnesium batteries Electrolyte Coulombic efficiency

Catalytic Transfer Hydrogenation: Synergistic Mg(HMDS)₂/Alkali Metal vs. Ca/Sr/Ba Amides Alone

Mg(HMDS)₂ alone is catalytically inert for transfer hydrogenation of alkenes using cyclohexadiene as hydride donor, whereas the heavier Group 2 amides (Ca, Sr, Ba) show catalytic activity without additives [1]. However, when Mg(HMDS)₂ is combined with an alkali metal (M = Li–Cs) to form heterobimetallic MMg(HMDS)₃ complexes, catalytic activity is unlocked. The Cs–Mg partnership showed the highest efficiency for styrene hydrogenation, while K–Mg was optimal for 1,1-diphenylethylene [1]. This contrasts with Ca/Sr/Ba amides, which operate without alkali-metal mediation but with lower substrate scope and selectivity. The ability to tune reactivity via the alkali metal choice is a unique feature of the Mg(HMDS)₂ platform.

Transfer hydrogenation Heterobimetallic catalysis Magnesium

Lactide Polymerization Conversion: Mg(HMDS)₂/BnOH vs. Zn(HMDS)₂ Systems

In a study using Mg(HMDS)₂ with benzyl alcohol (BnOH) as initiator for lactide polymerization, monomer conversion consistently exceeded 90%, and narrow molecular weight distributions (Đ as low as 1.09) were achieved, indicative of a controlled, immortal polymerization mechanism [1]. In comparison, Zn(HMDS)₂-based systems reported in the literature typically require higher temperatures or longer reaction times to reach similar conversions and often yield broader dispersities (Đ ~1.3–1.8) [2]. While not a direct head-to-head study under identical conditions, the consistently higher conversion and narrower Đ of the Mg(HMDS)₂ system suggest superior catalytic performance for poly(lactide) synthesis.

Ring-Opening Polymerization Mg(HMDS)₂ Monomer conversion

Bimetallic Lactide Polymerization: In situ Mg(HMDS)₂ vs. Zn(HMDS)₂ with Binaphthol-Derived Bis-Heteroscorpionate Ligands

When complexed in situ with a binaphthol-derived bis-heteroscorpionate ligand (1-Me₂), Mg(HMDS)₂ provided a catalyst that exhibited significant rate enhancement compared to monometallic analogues and was identified as the most active system in the study [1]. Under identical ligand conditions, Zn(HMDS)₂ also produced an active catalyst, but structure–reactivity studies identified the Mg-containing 1-Me₂ complex as the most active variant. Kinetic analysis revealed first-order dependence on catalyst concentration for both mono- and bimetallic systems, but the bimetallic Mg catalyst showed the highest absolute rate. This demonstrates that Mg(HMDS)₂ is not only comparable to Zn(HMDS)₂ but can outperform it when paired with the appropriate binucleating ligand framework, making it the precursor of choice for developing high-activity bimetallic ROP catalysts.

Bimetallic catalysis Lactide polymerization Mg(HMDS)₂ vs. Zn(HMDS)₂

Optimal Application Scenarios for Bis(hexamethyldisilazido)magnesium Based on Quantitative Evidence


Synthesis of Highly Isoselective {ONNN}Mg Catalysts for Stereoregular PLA Production

When the target is high-isoselectivity poly(lactic acid) with living polymerization characteristics, Mg(HMDS)₂ is the mandatory precursor for generating {ONNN}Mg-HMDS complexes. The quantitative benchmark of Pₘ = 0.91 and full monomer consumption within 5 minutes at room temperature (5000 equiv.) cannot be matched by the corresponding chloride derivative [1]. Procurement should specify Mg(HMDS)₂ for this ligand class to ensure reproducible stereocontrol.

Mechanistic Investigation of Enolization Reactions Requiring Defined Kinetics

For researchers studying enolate formation mechanisms, Mg(HMDS)₂ provides the unique combination of a characterizable three-coordinate monomeric intermediate, a large primary KIE (k_H/k_D = 18.9), and well-defined activation parameters (ΔH‡ = 17.2 kcal/mol, ΔS‡ = –11 cal/mol·K) [1]. This quantitative kinetic profile is unavailable for other s-block amides, making Mg(HMDS)₂ the reagent of choice for kinetic and computational studies of enolization.

Formulation of High-Coulombic-Efficiency, Aluminum-Free Mg Battery Electrolytes

Electrolyte development teams should use Mg(HMDS)₂ as the base magnesium salt when targeting Coulombic efficiencies ≥99% (with MgCl₂ in THF) or 98.3% over 150 cycles (chloride-free in DME) [1][2]. These efficiency values significantly exceed those of Grignard-based and Mg(TFSI)₂-based electrolytes, and the formulations are intrinsically aluminum-free and non-corrosive to cell components, fulfilling key industrial requirements for rechargeable Mg batteries.

Development of Tunable Heterobimetallic Hydrogenation Catalysts

Catalysis groups aiming for switchable transfer hydrogenation of alkenes should select Mg(HMDS)₂ over Ca/Sr/Ba amides. While Mg(HMDS)₂ alone is inert, its combination with alkali metals (particularly Cs for styrene and K for 1,1-diphenylethylene) unlocks catalytic activity, allowing substrate-specific optimization that is not possible with the heavier Group 2 analogues [1]. This tunability provides a platform for systematic catalyst development.

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